11-Deoxymogroside IIE
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Overview
Description
11-Deoxymogroside IIE:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxymogroside IIE involves the extraction of mogrosides from Siraitia grosvenorii using methods such as ethanol extraction and carbon dioxide extraction . The complexities of the mogroside structures make their purification and synthesis challenging . Biotransformation and enzymatic conversion are commonly used methods to convert mogrosides into specific forms, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from dried Siraitia grosvenorii fruits using solvents like ethanol . The extracted mogrosides are then purified through various chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: 11-Deoxymogroside IIE undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .
Scientific Research Applications
11-Deoxymogroside IIE has a wide range of scientific research applications:
Chemistry:
- Used as a natural sweetener in food chemistry .
- Studied for its potential as a precursor for synthesizing other bioactive mogrosides .
Biology:
- Investigated for its inhibitory effects against the Epstein Barr virus activation .
- Explored for its antioxidant and anti-inflammatory properties .
Medicine:
- Potential therapeutic agent for managing diabetes and obesity due to its natural sweetness and low-calorie content .
- Studied for its role in modulating blood glucose levels .
Industry:
Mechanism of Action
The mechanism of action of 11-Deoxymogroside IIE involves its interaction with various molecular targets and pathways:
Antiviral Activity: Inhibits the activation of Epstein Barr virus by interfering with viral replication processes.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory Activity: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
- Mogroside II B
- 11-Deoxymogroside III
- 7-Oxo-mogroside II E
- 7-Oxo-mogroside V
- 11-Oxomogroside II A1
- 11-Oxomogroside IV
Comparison: 11-Deoxymogroside IIE is unique due to its specific glycosylation pattern and its potent biological activities . Compared to other mogrosides, it has a distinct inhibitory effect against Epstein Barr virus activation and exhibits unique antioxidant and anti-inflammatory properties .
Properties
Molecular Formula |
C42H72O13 |
---|---|
Molecular Weight |
785.0 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[[(3S,9R,13R,14S)-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-21(9-13-29(39(4,5)51)55-37-35(50)33(48)31(46)26(20-44)53-37)22-15-16-42(8)27-12-10-23-24(40(27,6)17-18-41(22,42)7)11-14-28(38(23,2)3)54-36-34(49)32(47)30(45)25(19-43)52-36/h10,21-22,24-37,43-51H,9,11-20H2,1-8H3/t21-,22?,24?,25-,26-,27?,28+,29-,30-,31-,32+,33+,34-,35-,36?,37+,40+,41-,42+/m1/s1 |
InChI Key |
MFGRLLKGMUFIPT-FMOQIQQKSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C2CC[C@@]3([C@@]2(CC[C@@]4(C3CC=C5C4CC[C@@H](C5(C)C)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C |
Origin of Product |
United States |
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